5-Amino-2,4-dibromophenol;hydrochloride
CAS No.: 2375273-78-0
Cat. No.: VC7687444
Molecular Formula: C6H6Br2ClNO
Molecular Weight: 303.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375273-78-0 |
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Molecular Formula | C6H6Br2ClNO |
Molecular Weight | 303.38 |
IUPAC Name | 5-amino-2,4-dibromophenol;hydrochloride |
Standard InChI | InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H |
Standard InChI Key | YNLZKPPSRSANJA-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1O)Br)Br)N.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Composition
5-Amino-2,4-dichlorophenol hydrochloride is a hydrochloride salt derivative of 5-amino-2,4-dichlorophenol. Its molecular formula is C₆H₆Cl₃NO, with a molecular weight of 214.48 g/mol . The compound features a phenol ring substituted with two chlorine atoms at the 2- and 4-positions and an amino group at the 5-position, protonated as a hydrochloride salt (Fig. 1).
Key Physicochemical Parameters:
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LogP (Partition Coefficient): 3.66 , indicating moderate lipophilicity.
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Solubility: Likely soluble in polar solvents like water or ethanol due to the hydrochloride salt form, though experimental data are absent in the sources .
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis routes for 5-amino-2,4-dichlorophenol hydrochloride are detailed in the sources, analogous methods for halogenated phenols provide insights. A patent (WO2016075703A2) describes the nitration and reduction of di-tert-butylphenol to produce amino derivatives, suggesting a plausible route:
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Nitration: Introduce a nitro group to 2,4-dichlorophenol.
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Reduction: Convert the nitro group to an amine using reducing agents like iron/HCl or sodium hydrosulfite .
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Salt Formation: React the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Scalability
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Intermediates
5-Amino-2,4-dichlorophenol hydrochloride serves as a precursor in synthesizing anti-inflammatory and analgesic drugs. Its halogenated structure enhances binding affinity to biological targets, such as cyclooxygenase enzymes.
Dye and Pigment Manufacturing
The compound’s amino and phenolic groups facilitate coupling reactions in azo dye synthesis. Its chlorine substituents improve lightfastness and color stability in textile applications.
Material Science Innovations
Research explores its incorporation into polymers and coatings, where chlorine atoms enhance flame retardancy and environmental resistance.
Comparative Analysis of Hydrochloride vs. Free Base Forms
The hydrochloride salt offers advantages over the free base (CAS 39489-79-7):
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Enhanced Solubility: Improved bioavailability in pharmaceutical formulations.
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Stability: Reduced oxidation susceptibility due to protonation of the amino group .
Property | Hydrochloride Salt (C₆H₆Cl₃NO) | Free Base (C₆H₅Cl₂NO) |
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Molecular Weight | 214.48 g/mol | 178.01 g/mol |
Solubility | Higher in polar solvents | Lower |
Stability | More stable | Prone to oxidation |
Research Gaps and Future Directions
Unexplored Applications
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Environmental Chemistry: Potential use in pollutant degradation via advanced oxidation processes.
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Bioconjugation: Functionalization for antibody-drug conjugates in oncology.
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